molecular formula C23H21NO2 B14210791 (2-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone CAS No. 824960-73-8

(2-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone

Cat. No.: B14210791
CAS No.: 824960-73-8
M. Wt: 343.4 g/mol
InChI Key: RTGIZGGGWCYGAL-UHFFFAOYSA-N
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Description

(2-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone is a synthetic organic compound known for its unique structure, which combines a methoxynaphthalene moiety with a propylindole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxynaphthalene and 1-propylindole as the primary starting materials.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired methanone compound.

    Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone has found applications in various fields:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxynaphthalen-1-yl)-(1-ethylindol-3-yl)methanone
  • (2-Methoxynaphthalen-1-yl)-(1-methylindol-3-yl)methanone
  • (2-Methoxynaphthalen-1-yl)-(1-butylindol-3-yl)methanone

Uniqueness

(2-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone is unique due to its specific combination of methoxynaphthalene and propylindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

824960-73-8

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

IUPAC Name

(2-methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone

InChI

InChI=1S/C23H21NO2/c1-3-14-24-15-19(18-10-6-7-11-20(18)24)23(25)22-17-9-5-4-8-16(17)12-13-21(22)26-2/h4-13,15H,3,14H2,1-2H3

InChI Key

RTGIZGGGWCYGAL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)OC

Origin of Product

United States

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